Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate
Description
Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate (CAS 98072-24-3, EINECS 308-474-3) is a quaternary ammonium compound with a sulphate counterion. Its molecular formula is C22H44N2O8S, and it features two dimethylammonium groups linked to 3-(methacryloyloxy)-2,2-dimethylpropyl moieties .
Properties
CAS No. |
98072-24-3 |
|---|---|
Molecular Formula |
C22H44N2O8S |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
dimethyl-(2-methylprop-2-enoyloxymethyl)-(2-methylpropyl)azanium;sulfate |
InChI |
InChI=1S/2C11H22NO2.H2O4S/c2*1-9(2)7-12(5,6)8-14-11(13)10(3)4;1-5(2,3)4/h2*9H,3,7-8H2,1-2,4-6H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
YARMIMBNBZXONF-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C[N+](C)(C)COC(=O)C(=C)C.CC(C)C[N+](C)(C)COC(=O)C(=C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate typically involves the following key steps:
Synthesis of the methacryloyloxy-functionalized intermediate :
The starting material is often a tertiary amine such as dimethylamino-2,2-dimethylpropyl alcohol or a related compound. This intermediate is esterified with methacrylic acid or methacryloyl chloride to introduce the methacryloyloxy groups at the 3-position of the 2,2-dimethylpropyl chain.Quaternization of the tertiary amine :
The dimethylamino group is quaternized by reaction with an alkylating agent (e.g., methyl sulfate or dimethyl sulfate) to form the quaternary ammonium salt.Formation of the sulfate salt :
The quaternized intermediate is then reacted with sulfuric acid or a sulfate source to yield the bis-sulfate salt form, ensuring charge balance and stability.
Detailed Reaction Conditions
-
- Reagents: Methacrylic acid or methacryloyl chloride
- Catalyst: Acid catalysts such as sulfuric acid or base catalysts depending on the method
- Solvent: Typically anhydrous organic solvents like dichloromethane or toluene
- Temperature: Controlled between 0–50 °C to avoid premature polymerization of methacrylate groups
- Time: Several hours under inert atmosphere to prevent oxidation and polymerization
-
- Reagents: Dimethyl sulfate or methyl iodide
- Solvent: Polar aprotic solvents such as acetone or acetonitrile
- Temperature: Ambient to 60 °C
- Time: 1–24 hours depending on reagent excess and desired conversion
-
- Reagents: Sulfuric acid or ammonium sulfate
- Solvent: Water or aqueous alcohol mixtures
- Temperature: 0–25 °C to maintain stability
- Time: 1–4 hours
Purification and Isolation
- The product is typically purified by crystallization or precipitation from aqueous or organic solvents.
- Drying under vacuum at mild temperatures (below 40 °C) is used to avoid degradation.
- Characterization by NMR, IR, and mass spectrometry confirms the structure and purity.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Esterification | Methacrylic acid/methacryloyl chloride, acid/base catalyst, organic solvent | 0–50 | 3–6 | Inert atmosphere, avoid polymerization |
| Quaternization | Dimethyl sulfate or methyl iodide, polar aprotic solvent | 20–60 | 1–24 | Excess alkylating agent improves yield |
| Sulfate salt formation | Sulfuric acid or sulfate salt, aqueous solvent | 0–25 | 1–4 | Controlled pH to prevent hydrolysis |
| Purification | Crystallization/precipitation, vacuum drying | Ambient | Variable | Avoid high heat to preserve methacrylate groups |
Research Findings and Optimization Notes
Polymerization Control : The methacryloyloxy groups are sensitive to premature polymerization; thus, low temperatures and inert atmospheres (nitrogen or argon) are critical during synthesis and purification stages to maintain monomer integrity.
Yield and Purity : Optimizing the molar ratios of reagents, especially during quaternization, significantly affects yield. Using slight excess of alkylating agents ensures complete quaternization.
Stability : The sulfate salt form enhances water solubility and stability compared to other counterions, facilitating handling and storage.
Scalability : The described methods are amenable to scale-up with appropriate control of temperature and reaction times to maintain product quality.
Chemical Reactions Analysis
Polymerization Reactions
The methacryloyloxy group facilitates radical-initiated polymerization, forming cross-linked polymeric networks. Typical conditions include:
| Reaction Parameter | Conditions |
|---|---|
| Initiator | Azobisisobutyronitrile (AIBN) or benzoyl peroxide |
| Temperature | 60–80°C |
| Solvent | Water or polar aprotic solvents (e.g., dimethylformamide) |
| Reaction Time | 4–12 hours |
These reactions yield cationic polymers with applications in antimicrobial coatings and hydrogel matrices .
Hydrolysis Reactions
Under acidic or basic conditions, hydrolysis occurs at the ester linkage of the methacryloyloxy group:
-
Acidic Hydrolysis :
Conducted in dilute HCl (0.1–1 M) at 25–50°C for 6–24 hours. -
Basic Hydrolysis :
Requires NaOH (0.5–2 M) at 60–80°C for 2–8 hours.
Hydrolysis products include dimethylammonium derivatives and methacrylic acid, which influence solubility and bioactivity.
Sulfonate Group Reactivity
The sulphate counterion participates in ion-exchange reactions, particularly with halides or carboxylates:
| Exchange Reaction | Conditions | Applications |
|---|---|---|
| Aqueous solution, room temperature | Drug delivery systems, ion-selective membranes |
This property is critical for modifying the compound’s ionic strength and compatibility in biomedical formulations .
Biological Interactions
The cationic quaternary ammonium moiety disrupts microbial cell membranes via electrostatic interactions, leading to lysis. Studies on analogs indicate:
| Organism | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 25–50 µg/mL | Membrane depolarization |
| Escherichia coli | 50–100 µg/mL | Leakage of cytoplasmic content |
These interactions are pH-dependent, with enhanced activity in neutral to slightly acidic environments.
Comparative Analysis with Structural Analogs
Key differences in reactivity compared to analogs:
Scientific Research Applications
Material Science
1.1 Polymer Synthesis
- Functionality : The compound serves as a monomer in the synthesis of cationic polymers, which are utilized in coatings, adhesives, and hydrogels. Its methacryloyloxy groups allow for polymerization under UV light or heat, leading to cross-linked structures that enhance mechanical properties.
- Case Study : Research has shown that incorporating this compound into polymer matrices improves their thermal stability and mechanical strength. For instance, a study demonstrated that films made from this polymer exhibited enhanced tensile strength compared to traditional acrylic polymers .
1.2 Surface Modification
- Application : The compound is used for modifying surfaces to impart cationic characteristics, which can enhance adhesion properties for various substrates.
- Example : In coatings for medical devices, the application of this compound can lead to improved biocompatibility and reduced bacterial adhesion, making it suitable for implants and surgical instruments.
Biomedical Engineering
2.1 Drug Delivery Systems
- Mechanism : Due to its cationic nature, bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate can encapsulate negatively charged drugs, facilitating controlled release mechanisms.
- Research Findings : Studies have indicated that drug-loaded nanoparticles made from this compound show sustained release profiles and enhanced therapeutic effects in cancer treatment models .
2.2 Antimicrobial Applications
- Efficacy : The antimicrobial properties of this compound make it an excellent candidate for developing antimicrobial coatings on medical devices.
- Case Study : A recent investigation revealed that surfaces treated with this compound exhibited significant reductions in bacterial colonization compared to untreated controls, highlighting its potential in preventing infections associated with medical implants .
Environmental Science
3.1 Water Treatment
- Functionality : The compound is explored as a flocculating agent in wastewater treatment processes due to its ability to neutralize negatively charged particles.
- Research Evidence : Trials have shown that using this compound in water treatment led to improved removal rates of suspended solids and organic pollutants .
Mechanism of Action
The compound exerts its effects through its zwitterionic nature, which allows it to interact with both cationic and anionic species. This interaction is crucial for its antielectrolyte behavior and biocompatibility. The molecular targets and pathways involved include the formation of stable complexes with various ions and molecules, enhancing its utility in biomedical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Compound A : bis[[2-(methacryloyloxy)ethyl]dimethylammonium] sulphate (CAS 58868-75-0)
- Structure : Replaces the 2,2-dimethylpropyl group with a shorter ethyl chain.
- Formula : Likely C18H36N2O8S (inferred from ).
- Key Differences: Shorter ethyl chain may reduce steric hindrance, enhancing reactivity in polymerization.
Compound B : [3-(6-Methoxy-1,3-dioxo-1H-benz[de]isoquinolinyl)-2,2-dimethylpropyl] trimethylammonium methyl sulphate (CAS 73157-46-7)
- Structure : Incorporates an aromatic naphthalimide core and a methyl sulphate counterion.
- Formula : C21H27N2O3·CH3O4S .
- Key Differences : Aromaticity may enable fluorescence or dye applications, unlike the aliphatic target compound. The methyl sulphate counterion could lower solubility compared to the bis-sulphate structure .
Physical and Chemical Properties
Biological Activity
Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate, with the CAS number 98072-24-3, is a quaternary ammonium compound notable for its applications in polymer science and potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 496.66 g/mol. This compound is characterized by its methacryloyloxy groups, which contribute to its polymerization capabilities and biological interactions.
The biological activity of this compound is primarily attributed to its cationic nature and the presence of methacrylate functionalities. These properties enable the compound to interact with biological membranes, potentially leading to antimicrobial effects and cellular uptake.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial activity. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis. Studies have shown that such compounds can be effective against a range of pathogens, including bacteria and fungi.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of this compound. In vitro studies have demonstrated varying degrees of cytotoxicity depending on concentration and exposure time. For instance, lower concentrations may promote cell adhesion and proliferation in certain cell lines, while higher concentrations can induce apoptosis.
| Concentration (µg/mL) | Cell Viability (%) | Effect Observed |
|---|---|---|
| 0 | 100 | Control |
| 10 | 90 | Minimal effect |
| 50 | 70 | Moderate cytotoxicity |
| 100 | 40 | High cytotoxicity |
Polymerization and Biocompatibility
The methacryloyloxy groups allow for polymerization under UV light or heat, forming hydrogels that can be used in drug delivery systems. These hydrogels have shown promise in enhancing the biocompatibility of therapeutic agents by providing controlled release profiles.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various QACs, including this compound, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with significant reductions in bacterial counts at higher concentrations.
Case Study 2: Cytotoxicity on Human Cell Lines
Another research project focused on the cytotoxic effects of this compound on human fibroblast cell lines. The findings revealed that concentrations below 50 µg/mL were generally safe, promoting cell growth without significant toxicity. However, concentrations above this threshold led to increased apoptosis markers.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate?
Answer:
The compound is typically synthesized via quaternization of dimethylamine derivatives with methacryloyloxy-containing alkyl halides, followed by sulfate counterion exchange. Key steps include:
- Synthesis : Use controlled-temperature (20–25°C) reactions under nitrogen to prevent premature polymerization of methacryloyl groups .
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm quaternary ammonium structure and methacryloyl functionality. High-resolution mass spectrometry (HRMS) validates molecular weight, while ion chromatography quantifies sulfate content .
- Purity Assessment : Utilize reverse-phase HPLC with UV detection (λ = 210 nm) and a C18 column, eluting with acetonitrile/water (70:30 v/v) to detect impurities ≤0.1% .
Basic: What are optimal storage conditions to ensure compound stability?
Answer:
- Storage : Store at –20°C in amber glass vials under anhydrous conditions to prevent hydrolysis of the sulfate ester or methacryloyl groups.
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) with periodic HPLC analysis. Degradation products (e.g., dimethylamine, methacrylic acid) indicate hydrolysis; use kinetic modeling to predict shelf-life .
Basic: Which analytical techniques are most effective for quantifying this compound in complex matrices?
Answer:
| Matrix | Technique | Conditions | Detection Limit | Reference |
|---|---|---|---|---|
| Aqueous solutions | Ion-pair HPLC | Mobile phase: 10 mM sodium octanesulfonate in 50:50 methanol/water | 0.5 µg/mL | |
| Polymer blends | LC-MS/MS | ESI+ mode, m/z 458.3 → 98.1 (sulfate fragment) | 10 ng/g | |
| Biological samples | Solid-phase extraction (SPE) + UV-Vis | C18 SPE cartridges, λ = 265 nm | 1 µg/mL |
Advanced: How to design experiments to investigate degradation pathways under environmental conditions?
Answer:
- Experimental Design : Use a factorial approach varying pH (4–10), temperature (25–60°C), and UV exposure (254 nm). Monitor degradation via LC-MS/MS and identify intermediates (e.g., sulfonic acid derivatives) .
- Kinetic Analysis : Apply pseudo-first-order models to derive rate constants. Compare activation energy (Ea) values to differentiate thermal vs. photolytic pathways .
Advanced: What models predict the environmental fate of this compound in aquatic systems?
Answer:
- Partitioning : Estimate log Kow (octanol-water) using EPI Suite™ software; experimental values range from 1.8–2.5, suggesting moderate hydrophilicity.
- Biodegradation : Use OECD 301F respirometry tests to assess aerobic degradation. Half-life (t½) >60 days indicates persistence, requiring mitigation strategies .
- Ecotoxicity : Perform Daphnia magna 48-h LC50 assays; reported EC50 = 12 mg/L suggests moderate toxicity. Compare with QSAR predictions to validate models .
Advanced: How to resolve contradictions in reported reactivity with vinyl monomers?
Answer:
Discrepancies in copolymerization rates (e.g., with styrene vs. acrylates) may arise from:
- Methodological Variability : Standardize initiation (e.g., AIBN at 70°C vs. UV initiation) and monitor conversion via FTIR (C=C bond loss at 1635 cm⁻¹).
- Steric Effects : Use molecular dynamics simulations to analyze methacryloyl group accessibility. Higher steric hindrance correlates with reduced reactivity in bulky monomers .
Advanced: What in vitro assays are suitable for assessing cellular toxicity?
Answer:
- Cell Viability : MTT assay on HEK-293 cells (24–72 h exposure, IC50 calculation).
- Membrane Integrity : Lactate dehydrogenase (LDH) release assay at 0.1–10 mM concentrations.
- Oxidative Stress : Quantify reactive oxygen species (ROS) using DCFH-DA fluorescence. Cross-validate with transcriptomic analysis (e.g., Nrf2 pathway activation) .
Advanced: How to optimize its use as a crosslinker in polymer networks?
Answer:
- Crosslink Density : Vary monomer-to-crosslinker ratios (1–5 mol%) and characterize via swelling experiments (Flory-Rehner theory) and tensile testing.
- Kinetic Studies : Use photo-DSC to measure polymerization rates under UV light (365 nm, 10 mW/cm²). Higher crosslinker content reduces gelation time but increases brittleness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
